molecular formula C19H19N3O5 B11685382 2-amino-4-(4-methoxy-3-nitrophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(4-methoxy-3-nitrophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11685382
M. Wt: 369.4 g/mol
InChI Key: DJHJACQNKBDFDB-UHFFFAOYSA-N
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Description

2-amino-4-(4-methoxy-3-nitrophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with a unique structure that includes a chromene core, a nitrophenyl group, and a carbonitrile group

Preparation Methods

The synthesis of 2-amino-4-(4-methoxy-3-nitrophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-hydroxycoumarin and dimedone.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction using nitric acid and sulfuric acid.

    Amination and Carbonitrile Formation:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-amino-4-(4-methoxy-3-nitrophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the methoxy group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon.

Scientific Research Applications

2-amino-4-(4-methoxy-3-nitrophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the synthesis of novel materials with specific optical and electronic properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-methoxy-3-nitrophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2-amino-4-(4-methoxy-3-nitrophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be compared with other similar compounds, such as:

    2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: This compound lacks the nitro group, which may result in different chemical reactivity and biological activity.

    2-amino-4-(4-nitrophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: This compound lacks the methoxy group, which may affect its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

2-amino-4-(4-methoxy-3-nitrophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C19H19N3O5/c1-19(2)7-13(23)17-15(8-19)27-18(21)11(9-20)16(17)10-4-5-14(26-3)12(6-10)22(24)25/h4-6,16H,7-8,21H2,1-3H3

InChI Key

DJHJACQNKBDFDB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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